Kinase Inhibition Profile vs. Structural Analogs
A structurally related compound from the same patent series (US8853207, Example-2) demonstrates differential inhibitory potency against PDGFR-beta and c-Kit kinases. While direct data for N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is not available, the Example-2 compound, which shares a similar pyrazole core but with a different substitution pattern, shows an IC50 of 859 nM against PDGFR-beta and 201 nM against c-Kit, representing a 4.3-fold selectivity for c-Kit [1]. This demonstrates that subtle modifications to the pyrazole scaffold can yield significant changes in kinase selectivity, highlighting the importance of this specific core architecture for targeted kinase modulation.
c-Kit IC₅₀ 201 nM
4.3-fold selectivity
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | N/A (Data not available for target compound) |
| Comparator Or Baseline | US8853207, Example-2: PDGFR-beta IC50 = 859 nM; c-Kit IC50 = 201 nM |
| Quantified Difference | 4.3-fold selectivity for c-Kit over PDGFR-beta (201 nM vs 859 nM) |
| Conditions | In vitro kinase assay using [33P]-ATP incorporation, pH 7.0 |
Why This Matters
This data underscores the potential for N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine to exhibit a unique selectivity profile based on its specific substitution, making it a valuable scaffold for developing selective kinase inhibitors.
- [1] BindingDB. BDBM135797 (US8853207, Example-2). Affinity Data for PDGFR-beta and c-Kit. Accessed 2026. View Source
